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Compound of Interest

Compound Name: 2-(5-Fluoropyridin-2-YL)acetic acid

Cat. No.: B1526219 Get Quote

An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)acetic Acid: Properties, Synthesis,

and Applications in Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds serve as foundational

elements for the design of novel therapeutic agents. Among these, pyridine derivatives are of

paramount importance due to their presence in numerous approved drugs and their versatile

chemical nature. 2-(5-Fluoropyridin-2-yl)acetic acid is a specialized building block that

combines the advantageous properties of the pyridine ring, a flexible acetic acid linker, and the

strategic placement of a fluorine atom. This strategic fluorination is a widely recognized tool in

drug discovery used to modulate physicochemical and pharmacokinetic properties such as

metabolic stability, binding affinity, and central nervous system (CNS) penetration.[1][2]

This guide provides a comprehensive technical overview of 2-(5-Fluoropyridin-2-yl)acetic
acid for researchers, scientists, and professionals in drug development. It details the

molecule's core physicochemical properties, outlines a representative synthetic pathway,

discusses analytical characterization, and explores its strategic value in the design of new

chemical entities.

Core Physicochemical Properties and Identifiers
The foundational step in utilizing any chemical building block is a thorough understanding of its

fundamental properties. The molecular weight and other key identifiers for 2-(5-Fluoropyridin-
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2-yl)acetic acid are summarized below. The compound is commonly available as a free acid or

as a hydrochloride salt, the properties of which are also included for completeness.

Property Value (Free Acid)
Value
(Hydrochloride
Salt)

Source

IUPAC Name
2-(5-fluoropyridin-2-

yl)acetic acid

2-(5-fluoropyridin-2-

yl)acetic acid;

hydrochloride

[3][4]

Molecular Formula C₇H₆FNO₂ C₇H₇ClFNO₂ [5][6]

Molecular Weight 155.13 g/mol 191.59 g/mol [4][5]

CAS Number 1000515-83-2 1795504-70-9 [5][7]

Appearance Solid / Powder Powder [4]

Boiling Point
265.0 ± 25.0 °C (at

760 mmHg)
Not Available

SMILES
FC1=CC=C(CC(=O)O

)N=C1

Cl.OC(=O)CC1=NC=

C(F)C=C1
[5][7]

InChI Key
GNZVAIZIJBXHHD-

UHFFFAOYSA-N

DSIFPJLJJKMLBY-

UHFFFAOYSA-N
[4]

Storage Temperature
-20°C, sealed, away

from moisture
4°C [4]

Synthesis and Mechanistic Rationale
While multiple synthetic routes to 2-(5-Fluoropyridin-2-yl)acetic acid are conceivable, a

common and logical approach proceeds from a readily available substituted picoline. The

following diagram illustrates a representative two-step pathway starting from 5-fluoro-2-

methylpyridine. This method is advantageous as it utilizes well-established and high-yielding

chemical transformations.
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5-Fluoro-2-methylpyridine 2-(Bromomethyl)-5-fluoropyridine

2-(Bromomethyl)-5-fluoropyridine 2-(5-Fluoropyridin-2-yl)acetonitrile

2-(5-Fluoropyridin-2-yl)acetonitrile 2-(5-Fluoropyridin-2-yl)acetic acid

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 2-(5-Fluoropyridin-2-yl)acetic acid.

Causality Behind Experimental Choices:

Step 1 (Bromination): The synthesis initiates with the radical bromination of the methyl group

of 5-fluoro-2-methylpyridine. N-Bromosuccinimide (NBS) is selected as the bromine source

because it provides a low, steady concentration of bromine, minimizing side reactions.

Azobisisobutyronitrile (AIBN) is a standard radical initiator that decomposes upon heating to

generate radicals, which then propagate the reaction. Carbon tetrachloride (CCl₄) is a classic

solvent for such reactions, although safer alternatives like cyclohexane may also be

employed.

Step 2 (Cyanation): The resulting benzylic bromide is a good electrophile. It undergoes a

nucleophilic substitution reaction with sodium cyanide (NaCN). Dimethyl sulfoxide (DMSO) is

an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the sodium cation

and leaving the cyanide anion highly reactive.

Step 3 (Hydrolysis): The final step involves the acid-catalyzed hydrolysis of the nitrile

intermediate. Heating in the presence of a strong acid like sulfuric acid protonates the nitrile

nitrogen, making the carbon atom susceptible to nucleophilic attack by water. Subsequent

tautomerization and further hydrolysis yield the desired carboxylic acid. This is a robust and

high-yielding method for converting nitriles to carboxylic acids.
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Analytical Quality Control
To ensure the identity, purity, and quality of the final compound, a systematic analytical

workflow is essential. This process validates the success of the synthesis and confirms that the

material is suitable for subsequent use in research and development.

Synthesized Product

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)Structural Elucidation

Mass Spectrometry
(LC-MS or GC-MS)

Molecular Weight Confirmation

HPLC Analysis

Purity Assessment (%)
Verified Compound

(Structure & Purity Confirmed)

Click to download full resolution via product page

Caption: Self-validating analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

carbon-hydrogen framework of the molecule, ensuring the correct connectivity of atoms. ¹⁹F

NMR is particularly crucial for verifying the presence and chemical environment of the

fluorine atom.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound,

matching it to the calculated value of 155.13 Da. It is a primary method for verifying that the

target molecule has been formed.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing

the purity of a small molecule. By separating the target compound from any unreacted

starting materials, byproducts, or impurities, it provides a quantitative measure of purity,

typically expressed as a percentage of the total peak area.

Strategic Value in Drug Discovery
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The utility of 2-(5-Fluoropyridin-2-yl)acetic acid in drug discovery stems from the combined

contributions of its three key structural motifs. The strategic incorporation of this building block

can significantly enhance the drug-like properties of a lead compound.

Fluorine (at C5) Pyridine Ring Acetic Acid Moiety

Modulates pKa & Lipophilicity
Blocks Metabolic Oxidation

H-Bond Acceptor
Bioisosteric Scaffold
Aromatic Interactions

Linker/Spacer
H-Bond Donor/Acceptor

Ionic Interactions (as carboxylate)

Enhances PK/PD Target EngagementPharmacophore/Solubility

Click to download full resolution via product page

Caption: Key structural motifs and their roles in medicinal chemistry.

The Fluorine Atom: The introduction of fluorine at the 5-position of the pyridine ring has

profound effects. It lowers the pKa of the pyridine nitrogen, reducing its basicity and

potentially avoiding unwanted interactions with off-target proteins. The strong C-F bond can

block metabolic oxidation at that position, increasing the compound's half-life.[1]

The Pyridine Ring: As a heterocyclic aromatic ring, it serves as a robust scaffold. The

nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to many

biological targets.[2] The ring can also engage in π-stacking or other non-covalent

interactions within a protein's binding pocket.

The Acetic Acid Moiety: This functional group provides significant versatility. It can act as a

flexible linker to connect the pyridine core to other parts of a molecule. The carboxylic acid

group is a potent hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it

can form strong ionic bonds (salt bridges) with positively charged residues like arginine or

lysine in a target protein, often leading to a substantial increase in binding affinity.

Experimental Protocols
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The following protocols are representative methodologies for the synthesis and analysis of 2-
(5-Fluoropyridin-2-yl)acetic acid, designed to be self-validating and reproducible.

Protocol 1: Representative Synthesis via Nitrile
Hydrolysis
Objective: To synthesize 2-(5-Fluoropyridin-2-yl)acetic acid from 2-(5-Fluoropyridin-2-

yl)acetonitrile.

Materials:

2-(5-Fluoropyridin-2-yl)acetonitrile (1.0 eq)

Concentrated Sulfuric Acid (98%)

Deionized Water

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

Ethyl Acetate

Magnesium Sulfate (MgSO₄), anhydrous

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,

rotary evaporator.

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2-(5-Fluoropyridin-2-yl)acetonitrile (e.g., 5.0 g).

Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized

water (40 mL) to the flask. Causality: This provides the acidic medium and water required for

the hydrolysis reaction.

Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) using a heating

mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-

MS.
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Quenching: After the reaction is complete, cool the flask to room temperature and then

further in an ice bath. Slowly and carefully pour the acidic solution over crushed ice (100 g)

in a large beaker.

Neutralization: While stirring, slowly add saturated sodium bicarbonate solution to the

mixture until the pH is approximately 4-5. Causality: This neutralizes the excess sulfuric acid

and protonates the product, causing it to precipitate or be ready for extraction.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with

ethyl acetate (3 x 50 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator

to yield the crude product.

Purification: The crude solid can be purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water) to yield pure 2-(5-Fluoropyridin-2-yl)acetic acid.

Protocol 2: Purity Analysis by Reverse-Phase HPLC
Objective: To determine the purity of the synthesized 2-(5-Fluoropyridin-2-yl)acetic acid.

Materials & Equipment:

HPLC system with UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

Mobile Phase B: 0.1% TFA in Acetonitrile

Sample of synthesized product (~1 mg/mL in 50:50 Water:Acetonitrile)

Procedure:

System Setup: Equilibrate the C18 column with a starting mixture of 95% Mobile Phase A

and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
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Methodology:

Injection Volume: 10 µL

Detection: UV at 254 nm

Gradient:

0-2 min: 5% B

2-15 min: Linear gradient from 5% to 95% B

15-18 min: Hold at 95% B

18-20 min: Return to 5% B

20-25 min: Re-equilibration at 5% B

Data Analysis: Inject the prepared sample. Integrate the area of all peaks detected at 254

nm.

Purity Calculation: The purity is calculated as (Area of the main product peak / Total area of

all peaks) x 100%. Trustworthiness: This method provides a self-validating system where the

purity is determined relative to all other UV-active components in the sample.

Safety and Handling
2-(5-Fluoropyridin-2-yl)acetic acid is an irritant and requires careful handling in a laboratory

setting. All procedures should be performed in a well-ventilated fume hood by trained

personnel.[8]
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Hazard Class GHS Statement Precautionary Measures

Skin Irritation H315: Causes skin irritation

P280: Wear protective

gloves/protective clothing.

P302+P352: IF ON SKIN:

Wash with plenty of soap and

water.

Eye Irritation
H319: Causes serious eye

irritation

P280: Wear eye

protection/face protection.

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Respiratory Irritation
H335: May cause respiratory

irritation

P261: Avoid breathing

dust/fume/gas/mist/vapors/spr

ay. P304+P340: IF INHALED:

Remove person to fresh air

and keep comfortable for

breathing.

Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from

moisture. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-(5-Fluoropyridin-2-yl)acetic acid stands out as a high-value building block for drug

discovery and development. Its molecular weight of 155.13 g/mol belies a structural complexity

that offers medicinal chemists multiple avenues for therapeutic design. The strategic

combination of a fluorinated pyridine ring and an acetic acid moiety provides a powerful tool for

optimizing ligand-target interactions, enhancing pharmacokinetic profiles, and ultimately,

accelerating the development of novel drug candidates. A thorough understanding of its

synthesis, analytical characterization, and safe handling is essential for leveraging its full

potential in the research laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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